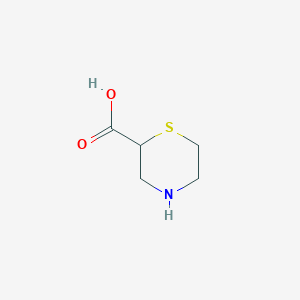

Thiomorpholine-2-carboxylic acid

Vue d'ensemble

Description

Thiomorpholine-2-carboxylic acid and its derivatives are a class of compounds that have been synthesized and studied for various applications. These compounds are characterized by a thiomorpholine ring, which is a saturated heterocycle containing both sulfur and nitrogen atoms, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of thiomorpholine-2-carboxylic acid derivatives has been achieved through different methods. One approach involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol, leading to the formation of tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a thio analogue of morpholinecarboxylic acid . Another method reported the synthesis of enantiomerically pure thiomorpholin-3-ones from (R)-phenylglycine methyl ester, S-benzylthioglycolic acid, and bromoacetic acid, with subsequent stereoselective alkylation to yield 2-substituted thiomorpholin-3-ones .

Molecular Structure Analysis

The molecular structure of thiomorpholine-2-carboxylic acid derivatives is characterized by the presence of a thiomorpholine ring. Stereochemical studies have revealed the specific configuration of the newly formed stereocenters in these compounds . The synthesis of diastereomers of thiomorpholine-carboxylic acid esters has also been reported, indicating the chiral nature of these molecules .

Chemical Reactions Analysis

Thiomorpholine-2-carboxylic acid derivatives undergo various chemical reactions. For instance, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid (L-TMC) involves its metabolism by L-amino acid oxidase, leading to the formation of an imine, which is implicated in the cytotoxicity of L-TMC . Additionally, the synthesis of 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) in bovine brain suggests that these compounds may undergo biological transformations, potentially deriving from lanthionine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of the thiomorpholine ring imparts certain characteristics, such as the potential for hydrogen bonding due to the nitrogen and sulfur atoms. The carboxylic acid group contributes to the acidity and solubility in water. The stereoselective polymer-supported synthesis of these compounds indicates that they can be tailored to have specific physical and chemical properties based on the desired application .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown the potential of thiomorpholine derivatives in antimicrobial applications. For instance, thiomorpholine derivatives have been developed and tested for their antimicrobial activity, indicating their potential as bioactive molecules in therapeutic contexts (Kardile & Kalyane, 2010). Additionally, new amides of Thiomorpholine carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, showing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Synthesis and Characterization

Thiomorpholine-2-carboxylic acid has been utilized in the synthesis of various compounds. A study reported the regio- and stereo-selective synthesis of novel 3-thiomorpholines from ketoaziridines (Khodadadi et al., 2021). Another study involved the preparation of novel bridged bicyclic thiomorpholines as potential building blocks in medicinal chemistry, highlighting the importance of thiomorpholine in this field (Walker & Rogier, 2013).

Catalysis and Green Chemistry

Thiomorpholine-2-carboxylic acid derivatives have been synthesized using environmentally friendly methods. For example, boric acid/glycerol has been used as a catalyst for the synthesis of Thiomorpholine 1,1-Dioxide by double Michael addition reaction in water, emphasizing the move towards greener chemistry (Halimehjnai et al., 2013).

Biological Activities

Thiomorpholine derivatives have shown promising biological activities. A study synthesized N‐azole substituted thiomorpholine derivatives and evaluated their antioxidant and cytotoxic activities, finding significant radical scavenging and cytotoxic activities in some derivatives (Reddy et al., 2014).

Application in Corrosion Inhibition

Thiomorpholine-2-carboxylic acid derivatives have also been studied for their application in corrosion inhibition. For instance, thiomorpholin-4-ylmethyl-phosphonic acid was investigated as a corrosion inhibitor for carbon steel in natural seawater (Amar et al., 2008).

Mécanisme D'action

Target of Action

Thiomorpholine-2-carboxylic acid primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate the secretion of insulin in a glucose-dependent manner .

Mode of Action

Thiomorpholine-2-carboxylic acid interacts with DPP-IV, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their activity. The increased activity of incretins leads to the stimulation of insulin secretion, inhibition of hepatic glucose production, and promotion of the growth and differentiation of beta-cells .

Biochemical Pathways

The primary biochemical pathway affected by thiomorpholine-2-carboxylic acid is the incretin pathway. By inhibiting DPP-IV, the compound prolongs the activity of incretins, leading to enhanced insulin secretion and reduced hepatic glucose production . This results in better regulation of blood glucose levels, making thiomorpholine-2-carboxylic acid potentially beneficial for the treatment of type 2 diabetes mellitus .

Result of Action

The inhibition of DPP-IV by thiomorpholine-2-carboxylic acid leads to an increase in the activity of incretins . This results in enhanced insulin secretion, reduced hepatic glucose production, and promotion of beta-cell growth and differentiation . These molecular and cellular effects contribute to better regulation of blood glucose levels.

Propriétés

IUPAC Name |

thiomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOPRCUIYMBWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304192 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-2-carboxylic acid | |

CAS RN |

134676-66-7 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

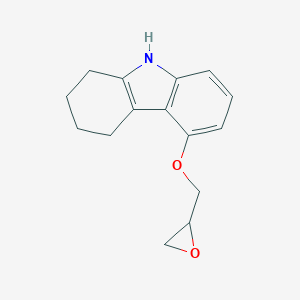

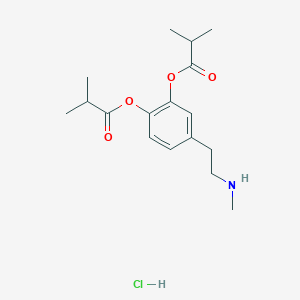

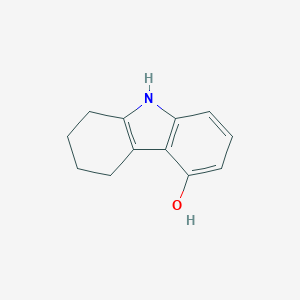

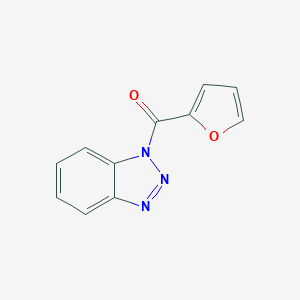

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)